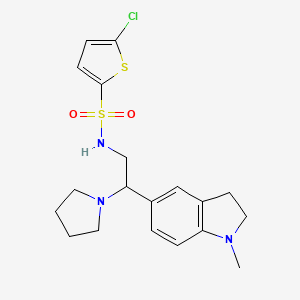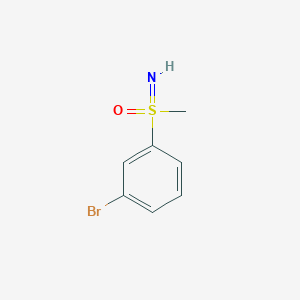
1-bromo-3-(S-methylsulfonimidoyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromo-substituted benzene compounds involves reactions with various electrophiles and nucleophiles, yielding highly functionalized sulfones. Such compounds serve as versatile multi-coupling reagents, equivalent to specific synthons, facilitating the production of enones and dienones (Auvray, Knochel, & Normant, 1985; Auvray, Knochel, & Normant, 1988).
Molecular Structure Analysis
Molecular structure analyses of bromo-substituted benzene derivatives show characteristics like supramolecular features of hydrogen bonding and π–π interactions, which are pivotal in understanding the reactivity and interaction capabilities of such compounds (Stein, Hoffmann, & Fröba, 2015).
Chemical Reactions and Properties
Bromo-substituted benzene compounds exhibit a wide range of chemical reactions, including their ability to undergo annulation reactions to synthesize heterocyclic compounds and their interactions with soft and hard nucleophiles to produce functionalized sulfones with high diastereoselectivity (Yar, McGarrigle, & Aggarwal, 2009).
Physical Properties Analysis
The physical properties, such as rotational isomerism and coalescence of NMR peaks, are noted in the analysis of sterically hindered aryl bromides, indicating the importance of molecular structure in determining physical behavior (Steele, Micha‐Screttas, & Screttas, 2004).
Chemical Properties Analysis
The chemical properties of bromo-substituted benzene derivatives can be tailored through synthetic processes, leading to the production of compounds with varied and specific functional groups. These synthetic methodologies enable the exploration of bromophenol derivatives' potential in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, showcasing the chemical versatility of these compounds (Bayrak et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
1-Bromo-3-(S-methylsulfonimidoyl)benzene has been employed as a key reagent in the synthesis of various novel compounds. For example, it's been used as a catalyst in the solid-state synthesis of 3-substituted indoles from indole, aldehydes, and arylamines (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014). Another study synthesized and characterized a novel N-bromo sulfonamide reagent, using it as a catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Crystal Structure Characterization
Studies have also focused on the crystal structure of compounds related to 1-bromo-3-(S-methylsulfonimidoyl)benzene. For instance, research on the crystal structures of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene and its derivatives highlighted supramolecular features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
Development of Multi-Coupling Reagents
This chemical has been instrumental in the development of multi-coupling reagents. A study demonstrated how 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles and nucleophiles to yield highly functionalized sulfones, showcasing its versatility in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Enzymatic Oxidation Studies
The compound has also found applications in enzymatic oxidation studies. A research on the oxidation of bromo(methylsulfanyl)benzenes using toluene dioxygenase demonstrated new metabolite formations, providing insights into the selectivities in enzymatic oxidation of substituted aromatics (Finn, Pavlyuk, & Hudlický, 2005).
Ionic Liquid Applications
Moreover, its derivatives have been explored in the context of ionic liquids. For instance, research on the separation of aromatic hydrocarbons from alkanes using specific ionic liquids showed potential for the removal of aromatic compounds from their mixtures with alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).
Safety and Hazards
The safety information available indicates that 1-bromo-3-(S-methylsulfonimidoyl)benzene should be stored in a dark place, sealed in dry, at room temperature . The safety pictograms indicate a GHS07 signal word warning . The hazard statements include H302, and the precautionary statements include P264-P270-P301+P312-P330-P501 .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVBEFFLTYIYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-3-(S-methylsulfonimidoyl)benzene | |
CAS RN |
1789700-09-9 |
Source


|
| Record name | 1-bromo-3-(S-methylsulfonimidoyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)

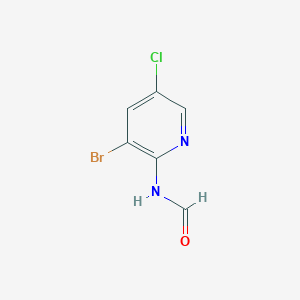
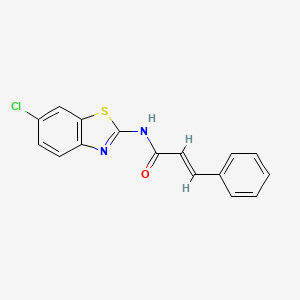
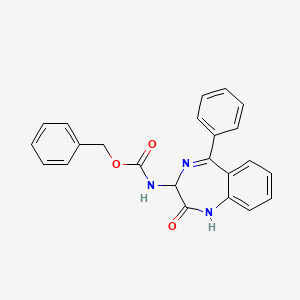

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)
![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)
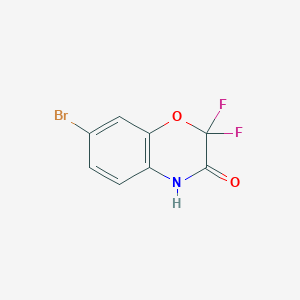
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)
